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molecular formula C7H12O2 B1601465 4-Methoxycyclohex-3-en-1-ol CAS No. 69125-55-9

4-Methoxycyclohex-3-en-1-ol

Cat. No. B1601465
M. Wt: 128.17 g/mol
InChI Key: MXTVFVQEKZRVHS-UHFFFAOYSA-N
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Patent
US07049448B2

Procedure details

Journal of Synthetic Communications 9(2), 123–127 (1979) disclosed a process for the preparation of 1,4-cyclohexane dione mono-2,2-dimethyl trimethylene ketal using Birch reduction of 4-methoxy phenol with lithium and ammonia in presence of ethanol to yield 4-methoxy-3-cyclohexene-1-ol, which is further reacted with neopentyl glycol using PTSA in benzene medium gave 2,3-dimethyl-1,3-dipropylene ketal of 4-hydroxycyclohexanone. Oxidation of the resulting ketal with pyridinium chlorochromate yields the 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal. Journal of Synthetic Communications, 14 (1), 39–44 (1984) disclosed a process for preparation of 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal that includes continuous extraction of an aqueous solution of 1,4-cyclohexane dione containing 2,2-dimethyl-1,3-propane diol in molar excess and sulfuric acid as the catalyst to afford the 1,4 cyclohexanedione mono-2,2-dimethyl trimethylene ketal. Nevertheless, there is still a need for an improved process suitable for a commercial scale production of 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)CO[C:5]2([CH2:11][CH2:10][C:8](=[O:9])[CH2:7][CH2:6]2)[O:4][CH2:3]1.COC1C=CC(O)=CC=1.[Li].N>C(O)C>[CH3:3][O:4][C:5]1[CH2:11][CH2:10][CH:8]([OH:9])[CH2:7][CH:6]=1 |^1:23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC2(CCC(=O)CC2)OC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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